2-cyano-N-hexylacetamide

Beschreibung

BenchChem offers high-quality 2-cyano-N-hexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-hexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

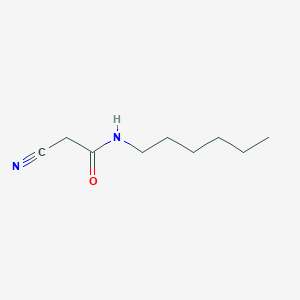

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-N-hexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-8-11-9(12)6-7-10/h2-6,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCCNVZBXUDMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402618 | |

| Record name | 2-cyano-N-hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-37-5 | |

| Record name | 2-Cyano-N-hexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-N-hexylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-hexylacetamide, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation and discusses the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

2-Cyano-N-hexylacetamide is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| CAS Number | 20855-23-6 |

| Appearance | White to off-white crystalline solid (Predicted) |

| Melting Point | Not reported; predicted to be a low-melting solid |

| Boiling Point | Not reported; predicted to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water. (Predicted) |

Synthesis of 2-Cyano-N-hexylacetamide

The synthesis of 2-cyano-N-hexylacetamide is typically achieved through the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with hexylamine. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding amide.

A general reaction scheme for this synthesis is presented below:

An In-depth Technical Guide to 2-cyano-N-hexylacetamide: Structure, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyano-N-hexylacetamide. Due to the limited availability of specific experimental data for this particular derivative, this document extrapolates information from closely related N-substituted cyanoacetamides and the parent compound, cyanoacetamide. This comparative approach offers valuable insights for researchers and professionals in drug development.

Chemical Structure and Properties

2-cyano-N-hexylacetamide is a derivative of cyanoacetamide, featuring a hexyl group attached to the amide nitrogen. The core structure consists of a nitrile group and an acetamide functional group.

Predicted Chemical Structure

The structure of 2-cyano-N-hexylacetamide can be confidently predicted based on its nomenclature.

Caption: Chemical Structure of 2-cyano-N-hexylacetamide.

Physicochemical Properties

| Property | Cyanoacetamide | 2-cyano-N-methylacetamide | 2-cyano-N-ethylacetamide | 2-cyano-N-cyclohexylacetamide |

| Molecular Formula | C₃H₄N₂O[1][2] | C₄H₆N₂O[3] | C₅H₈N₂O[4] | C₉H₁₄N₂O[5] |

| Molecular Weight | 84.08 g/mol [1] | 98.10 g/mol [3] | 112.13 g/mol [4] | 166.22 g/mol [5] |

| Melting Point | 119-121 °C[2] | Not available | Not available | Not available |

| Boiling Point | 351.2 °C[2] | Not available | Not available | Not available |

| CAS Number | 107-91-5[1] | 6330-25-2[3] | 15029-36-4[4] | 15029-38-6[5] |

Based on these trends, 2-cyano-N-hexylacetamide (C₉H₁₆N₂O) would have a molecular weight of approximately 168.24 g/mol . The melting and boiling points are expected to be influenced by the longer alkyl chain, but specific values require experimental determination.

Synthesis of N-Substituted Cyanoacetamides

A general and established method for the synthesis of N-substituted cyanoacetamides involves the reaction of ethyl cyanoacetate with the corresponding amine. In the case of 2-cyano-N-hexylacetamide, this would involve the reaction of ethyl cyanoacetate with hexylamine.

General Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar amides.[6]

Materials:

-

Ethyl cyanoacetate

-

Hexylamine

-

Ethanol (optional, as solvent)

-

Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, heating mantle)

-

Apparatus for workup and purification (e.g., rotary evaporator, crystallization dishes)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and hexylamine. The reaction can often be performed neat, but an alcoholic solvent like ethanol can be used.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the excess amine and ethanol (if used) are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the pure 2-cyano-N-hexylacetamide.

Caption: General Synthesis Workflow.

Potential Biological Activity and Applications

While specific studies on 2-cyano-N-hexylacetamide are scarce, the broader class of cyanoacetamide derivatives has attracted significant interest in medicinal chemistry.

-

Anticancer Activity: Various derivatives have been investigated for their potential as antitumor agents.[7]

-

Enzyme Inhibition: Some 2-cyanoacrylamide derivatives have been synthesized and evaluated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer therapy.[8] These compounds can act as reversible covalent inhibitors.[8]

-

Antimicrobial Properties: Studies have shown that certain unsaturated cyanoacetamide derivatives exhibit antibacterial activity against pathogenic human bacteria.[9]

-

Synthetic Intermediates: Cyanoacetamides are versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potential biological activities.[10]

Given these precedents, 2-cyano-N-hexylacetamide could serve as a valuable intermediate for the synthesis of novel bioactive molecules or may possess intrinsic biological activity worth investigating.

Spectral Data Interpretation (Predicted)

While experimental spectra for 2-cyano-N-hexylacetamide are not available, the expected key signals can be predicted based on its structure.

-

Infrared (IR) Spectroscopy:

-

A sharp peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

-

A strong absorption band around 1650 cm⁻¹ for the amide C=O stretching.

-

N-H stretching and bending vibrations in the region of 3300 cm⁻¹ and 1550 cm⁻¹, respectively.

-

C-H stretching vibrations from the hexyl chain below 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons of the hexyl chain, the methylene group adjacent to the nitrile, and the amide N-H proton. The chemical shifts would be influenced by the neighboring functional groups.

-

¹³C NMR: Resonances for the carbon atoms of the nitrile group, the amide carbonyl group, and the distinct carbons of the hexyl chain.

-

Safety and Handling

The safety profile of 2-cyano-N-hexylacetamide has not been specifically determined. However, related compounds like cyanoacetamide are classified as harmful if swallowed and can cause skin and eye irritation. It is therefore prudent to handle 2-cyano-N-hexylacetamide with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

References

- 1. Acetamide, 2-cyano- [webbook.nist.gov]

- 2. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 3. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyano-N-ethylacetamide | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

IUPAC name and CAS number for 2-cyano-N-hexylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-cyano-N-hexylacetamide, a key chemical intermediate. The document outlines its chemical identity, physicochemical properties, and a general synthesis workflow, offering valuable insights for its application in research and development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-Cyano-N-hexylacetamide[1] |

| CAS Number | 52493-37-5[1] |

| Chemical Formula | C₉H₁₆N₂O[1] |

| Synonyms | 2-cyano-N-hexyl-acetamide, 2-cyano-N-hexyl-ethanamide[1] |

Physicochemical Properties

A summary of the key physicochemical properties for 2-cyano-N-hexylacetamide is presented below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value |

| Molecular Weight | 168.24 g/mol |

| MDL Number | MFCD01349558 |

| SMILES Code | O=C(NCCCCCC)CC#N |

Synthesis and Experimental Workflow

Below is a generalized experimental workflow for the synthesis of N-substituted 2-cyanoacetamides.

Caption: Generalized workflow for the synthesis of N-substituted 2-cyanoacetamides.

Applications in Drug Development and Research

Cyanoacetamide derivatives are recognized as versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activities. While specific signaling pathways involving 2-cyano-N-hexylacetamide are not documented, related cyanoacrylamide derivatives have been investigated as inhibitors of signaling kinases, such as Transforming growth factor beta-activated kinase 1 (TAK1), which plays a role in the NF-κB and MAPK signaling pathways.[2]

Derivatives of 2-cyanoacetamide are also explored for their anti-inflammatory and antimicrobial properties.[3][4] The hexyl group in 2-cyano-N-hexylacetamide introduces lipophilicity, which may influence its pharmacokinetic properties and interaction with biological targets. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]

- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data Analysis of 2-cyano-N-hexylacetamide and its Analogue

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-cyano-N-hexylacetamide is a member of the cyanoacetamide family, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The characterization of such molecules is fundamental to confirming their structure and purity, with spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being indispensable tools. This document provides an in-depth guide to the spectral data analysis of 2-cyano-N-hexylacetamide, using 2-cyano-N-cyclohexylacetamide as a proxy for data presentation and interpretation.

Spectral Data of 2-cyano-N-cyclohexylacetamide

The following sections summarize the key spectral data obtained for 2-cyano-N-cyclohexylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3]

Table 1: ¹H NMR Data for 2-cyano-N-cyclohexylacetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a readily interpretable format in search results. |

Table 2: ¹³C NMR Data for 2-cyano-N-cyclohexylacetamide [4]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments are not available in search results. |

Note: While search results confirm the existence of NMR data for 2-cyano-N-cyclohexylacetamide, specific, detailed peak assignments and multiplicities were not fully available. The tables are presented as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7][8]

Table 3: IR Absorption Data for 2-cyano-N-cyclohexylacetamide [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch (amide) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-H bend (amide II) |

Note: The listed wavenumbers are typical for the assigned functional groups and are based on general principles and data for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.[9][10][11][12]

Table 4: Mass Spectrometry Data for 2-cyano-N-cyclohexylacetamide [4][13]

| m/z | Relative Intensity (%) | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| Further fragmentation data not detailed in search results. |

Note: The molecular ion peak corresponds to the molecular weight of 2-cyano-N-cyclohexylacetamide (166.22 g/mol ).[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like 2-cyano-N-hexylacetamide or its analogue.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is crucial to avoid interfering signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).[14]

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

Background Spectrum: Acquire a background spectrum of a blank KBr pellet to account for atmospheric and instrumental contributions.[8]

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[11]

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z often corresponds to the molecular ion [M]⁺. The fragmentation pattern provides structural information.

Visualization of the Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: General workflow for the spectral analysis of an organic compound.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. azolifesciences.com [azolifesciences.com]

- 4. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 11. as.uky.edu [as.uky.edu]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Solubility of 2-Cyano-N-hexylacetamide in Organic Solvents: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of solubility data and experimental protocols relevant to cyanocetamide derivatives.

Overview of Solubility

Solubility is a critical physicochemical property in drug development and chemical synthesis, influencing bioavailability, formulation, and purification processes. For a molecule like 2-cyano-N-hexylacetamide, understanding its solubility in various organic solvents is essential for designing crystallization processes, selecting appropriate reaction media, and developing analytical methods. The addition of a hexyl group to the 2-cyanoacetamide backbone is expected to increase its lipophilicity, thereby influencing its solubility profile in organic solvents compared to the parent compound.

Quantitative Solubility Data (for 2-Cyanoacetamide)

The following tables summarize the mole fraction solubility (x₁) of 2-cyanoacetamide in fourteen different pure solvents at temperatures ranging from 273.15 K to 318.15 K. This data is derived from a study by Gao et al. (2019) and provides a valuable reference for predicting the behavior of N-alkylated derivatives.[1][2][3]

Table 1: Mole Fraction Solubility (x₁) of 2-Cyanoacetamide in Various Solvents [1][2][3]

| Temperature (K) | N,N-Dimethylformamide | Acetone | Acetonitrile | Methanol | Methyl Acetate | Tetrahydrofuran | Ethanol |

| 273.15 | 0.2255 | 0.1654 | 0.0812 | 0.0718 | 0.0623 | 0.0487 | 0.0415 |

| 278.15 | 0.2438 | 0.1789 | 0.0895 | 0.0795 | 0.0691 | 0.0543 | 0.0463 |

| 283.15 | 0.2631 | 0.1933 | 0.0984 | 0.0877 | 0.0765 | 0.0604 | 0.0515 |

| 288.15 | 0.2835 | 0.2086 | 0.1079 | 0.0965 | 0.0844 | 0.0671 | 0.0572 |

| 293.15 | 0.3051 | 0.2249 | 0.1181 | 0.1059 | 0.0929 | 0.0743 | 0.0634 |

| 298.15 | 0.3279 | 0.2422 | 0.1291 | 0.1159 | 0.1021 | 0.0821 | 0.0701 |

| 303.15 | 0.3520 | 0.2606 | 0.1408 | 0.1266 | 0.1119 | 0.0905 | 0.0774 |

| 308.15 | 0.3774 | 0.2801 | 0.1534 | 0.1380 | 0.1225 | 0.0995 | 0.0852 |

| 313.15 | 0.4042 | 0.3008 | 0.1669 | 0.1502 | 0.1338 | 0.1092 | 0.0936 |

| 318.15 | 0.4325 | 0.3227 | 0.1813 | 0.1632 | 0.1459 | 0.1196 | 0.1027 |

Table 2: Mole Fraction Solubility (x₁) of 2-Cyanoacetamide in Various Solvents (Continued) [1][2][3]

| Temperature (K) | Ethyl Acetate | n-Propanol | n-Butanol | Trichloromethane | Dichloromethane | 1,4-Dioxane | Water |

| 273.15 | 0.0356 | 0.0312 | 0.0254 | 0.0098 | 0.0076 | 0.0531 | 0.1321 |

| 278.15 | 0.0398 | 0.0349 | 0.0285 | 0.0113 | 0.0089 | 0.0587 | 0.1425 |

| 283.15 | 0.0444 | 0.039 | 0.0319 | 0.013 | 0.0104 | 0.0648 | 0.1536 |

| 288.15 | 0.0495 | 0.0435 | 0.0356 | 0.0149 | 0.0121 | 0.0715 | 0.1654 |

| 293.15 | 0.0551 | 0.0484 | 0.0397 | 0.017 | 0.014 | 0.0787 | 0.178 |

| 298.15 | 0.0612 | 0.0538 | 0.0442 | 0.0194 | 0.0162 | 0.0865 | 0.1914 |

| 303.15 | 0.0678 | 0.0597 | 0.0491 | 0.0221 | 0.0187 | 0.0949 | 0.2057 |

| 308.15 | 0.075 | 0.0661 | 0.0545 | 0.0251 | 0.0215 | 0.104 | 0.2209 |

| 313.15 | 0.0828 | 0.0731 | 0.0604 | 0.0284 | 0.0246 | 0.1138 | 0.2371 |

| 318.15 | 0.0913 | 0.0807 | 0.0668 | 0.0321 | 0.0281 | 0.1243 | 0.2543 |

Additional solubility data for 2-cyanoacetamide in 95% alcohol is available from PubChem.[4]

Table 3: Solubility of 2-Cyanoacetamide in 95% Alcohol [4]

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 1.3 |

| 26 | 3.1 |

| 44 | 7.0 |

| 62 | 14.0 |

| 71 | 21.5 |

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of a solid compound in a liquid solvent. The two primary methods referenced for 2-cyanoacetamide are the laser dynamic method and the gravimetric method.

Laser Dynamic Method

This is an analytical method for determining the dissolution point of a solid in a liquid.

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is gradually increased, the solid dissolves. The point at which the solid is completely dissolved is marked by a sharp increase in the transmittance of the laser light, which is detected by a photodetector. This temperature corresponds to the saturation temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Precision thermostat bath

-

Laser emitter and photoelectric transformer

-

Digital thermometer

Procedure:

-

A known mass of the solute (e.g., 2-cyanoacetamide) and solvent are added to the jacketed glass vessel.

-

The solution is continuously stirred to maintain a uniform suspension.

-

The temperature of the system is slowly increased at a controlled rate (e.g., 0.1-0.3 K/min) by circulating fluid from the thermostat bath through the jacket.

-

The laser beam is passed through the suspension, and the light intensity is monitored by the photoelectric transformer.

-

The temperature at which the light intensity reaches a stable maximum is recorded as the saturation temperature for that composition.

-

The experiment is repeated with different compositions of solute and solvent to determine the solubility over a range of temperatures.

Gravimetric Method

This is a classical and straightforward method for determining solubility.[5][6][7][8]

Principle: A saturated solution is prepared at a specific temperature, and a known volume or mass of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or vial

-

Oven

Procedure:

-

An excess amount of the solute is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the undissolved solid is allowed to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe and filtered to remove any suspended solid particles.

-

A known mass or volume of the filtrate is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish, typically in an oven at a temperature below the decomposition point of the solute.

-

The dish containing the dry solute is cooled in a desiccator and then weighed.

-

The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

The solubility is calculated from the mass of the solute and the mass or volume of the solvent in the sample taken.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct experimental data for the solubility of 2-cyano-N-hexylacetamide is currently unavailable, the data provided for 2-cyanoacetamide serves as a valuable starting point for researchers. The solubility of 2-cyanoacetamide is highest in polar aprotic solvents like N,N-dimethylformamide and decreases in less polar solvents, with the lowest solubility observed in non-polar solvents like trichloromethane and dichloromethane. The presence of the N-hexyl group in 2-cyano-N-hexylacetamide is expected to increase its solubility in less polar organic solvents and decrease its solubility in highly polar solvents like water, relative to the parent compound. The experimental protocols detailed in this guide provide robust methods for obtaining precise solubility data for 2-cyano-N-hexylacetamide and other related compounds, which is crucial for their development and application in various fields of chemistry and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. scribd.com [scribd.com]

The Synthetic Keystone: A Technical Guide to the Biological Potential of 2-Cyano-N-hexylacetamide and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of 2-cyano-N-hexylacetamide and its related derivatives. It is intended for informational purposes for a scientific audience. Crucially, there is currently no publicly available scientific literature detailing a specific biological mechanism of action for 2-cyano-N-hexylacetamide itself. The information presented herein focuses on the well-documented role of the broader N-substituted 2-cyanoacetamide chemical class as versatile precursors in the synthesis of a wide array of biologically active compounds. The potential applications and mechanisms described are based on studies of these derivatives and should not be directly attributed to 2-cyano-N-hexylacetamide without dedicated experimental validation.

Executive Summary

2-Cyano-N-hexylacetamide belongs to the N-substituted 2-cyanoacetamide family, a class of organic compounds of significant interest in medicinal chemistry. While direct biological activity for 2-cyano-N-hexylacetamide has not been reported, its structural motifs are key to its utility as a highly reactive intermediate for the synthesis of diverse heterocyclic systems. These resulting molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will explore the synthetic versatility of the N-substituted 2-cyanoacetamide scaffold and detail the established mechanisms of action of its biologically active derivatives, providing a framework for its potential in future drug discovery and development programs.

The Role of N-Substituted 2-Cyanoacetamides in Medicinal Chemistry

N-substituted 2-cyanoacetamides are characterized by a reactive methylene group (CH2) flanked by two electron-withdrawing groups (a nitrile and a carbonyl group). This feature imparts a high degree of chemical reactivity, making them valuable synthons for a variety of chemical transformations.[1] The primary utility of these compounds lies in their ability to participate in cyclization and condensation reactions to form complex heterocyclic structures.

General Synthesis of N-Substituted 2-Cyanoacetamides

The synthesis of N-substituted 2-cyanoacetamides, such as 2-cyano-N-hexylacetamide, is typically a straightforward process. A common method involves the condensation of an alkyl cyanoacetate, like ethyl cyanoacetate, with a primary amine, in this case, hexylamine. This reaction can be performed under various conditions, including neat, in the presence of a solvent, or with catalytic amounts of a base.

Biological Activities of N-Substituted 2-Cyanoacetamide Derivatives

The true biological potential of the 2-cyano-N-hexylacetamide scaffold is realized in the diverse activities of the compounds synthesized from it. The following sections detail the mechanisms of action for several classes of these derivatives.

Anticancer Activity

Derivatives of N-substituted 2-cyanoacetamides have been investigated for their potential as anticancer agents. One notable example involves the synthesis of 2-cyanoacrylamide derivatives which have been shown to act as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).

TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation.[2] Inhibition of TAK1 can lead to the induction of apoptosis in cancerous cells. Certain 2-cyanoacrylamide derivatives can form a reversible covalent bond with a cysteine residue in the active site of TAK1, thereby blocking its activity.[2]

Table 1: Quantitative Data for Biologically Active 2-Cyanoacetamide Derivatives

| Derivative Class | Target | Biological Activity | IC50 Value | Reference |

| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | Anticancer | 27 nM | [2] |

General Protocol for Synthesis of 2-Cyanoacrylamide Derivatives:

-

An N-substituted 2-cyanoacetamide is condensed with an appropriate aldehyde via a Knoevenagel condensation.

-

The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol.

-

A catalytic amount of a base, such as piperidine or triethylamine, is often added to facilitate the reaction.

-

The reaction mixture is heated under reflux for a specified period.

-

The product is isolated by filtration upon cooling and purified by recrystallization.

In Vitro TAK1 Inhibition Assay:

-

TAK1 enzyme activity is measured using a kinase assay kit, which typically involves the phosphorylation of a substrate peptide.

-

The enzyme, substrate, and ATP are incubated in the presence of varying concentrations of the test compound (e.g., the 2-cyanoacrylamide derivative).

-

The amount of phosphorylated substrate is quantified, often using a luminescence-based method.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Unsaturated derivatives of 2-cyanoacetamide have demonstrated promising antibacterial properties against a range of pathogenic bacteria.[3]

The precise mechanism of action for the antibacterial effects of these compounds is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria. The electrophilic nature of the α,β-unsaturated system may allow for covalent modification of key bacterial enzymes or proteins.

Table 2: Antibacterial Activity of Unsaturated 2-Cyanoacetamide Derivatives

| Derivative | Bacterial Strain | Zone of Inhibition (mm at 200 µg/mL) | Reference |

| 2-(4-hydroxybenzylidene)-cyanoacetamide | Staphylococcus aureus | 15.2 ± 0.65 | [3] |

| 2-(4-chlorobenzylidene)-cyanoacetamide | Escherichia coli | 17.5 ± 0.71 | [3] |

General Protocol for Synthesis of Unsaturated 2-Cyanoacetamide Derivatives (Knoevenagel Condensation):

-

An equimolar mixture of an N-substituted 2-cyanoacetamide and an aromatic aldehyde is prepared.

-

A catalyst, such as ammonium acetate, is added.

-

The reaction can be carried out under solvent-free conditions using microwave irradiation or by conventional heating in a solvent like ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

The solid product is typically washed with water and then purified by recrystallization.

Antibacterial Susceptibility Testing (Disk Diffusion Method):

-

A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.

-

Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions for bacterial growth.

-

The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters.

Future Directions and Conclusion

While 2-cyano-N-hexylacetamide itself has not been characterized for biological activity, its chemical nature places it as a valuable starting material for the synthesis of potentially novel therapeutic agents. The diverse pharmacological profiles of its derivatives, ranging from anticancer to antimicrobial, underscore the importance of the N-substituted 2-cyanoacetamide scaffold in drug discovery. Future research efforts could focus on the synthesis of a library of compounds derived from 2-cyano-N-hexylacetamide, followed by high-throughput screening to identify novel bioactive molecules. The synthetic accessibility and versatility of this chemical class ensure its continued relevance in the quest for new medicines.

References

The Multifaceted Biological Potential of N-Substituted Cyanoacetamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-substituted cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity

N-substituted cyanoacetamides have shown significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase cascades.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative N-substituted cyanoacetamide derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| C1 | 4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl | PC3 (Prostate) | 5.2 ± 0.3 | [1] |

| HepG2 (Liver) | 7.8 ± 0.5 | [1] | ||

| C2 | 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl | MCF-7 (Breast) | 22.5 | [2] |

| C3 | quinolin-3-yl | Ehrlich ascites carcinoma | 2.14 µg/mL | [3] |

| C4 | phenothiazine-based cyanoacrylamide | AsPC1 (Pancreatic) | 37.32 | [4] |

| SW1990 (Pancreatic) | Not specified | [4] | ||

| C5 | 6-amino-4-(4-(diphenylamino)phenyl)-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.00803 | [5] |

| MDA-MB-231 (Breast) | 0.0103 | [5] |

Signaling Pathway: Caspase-Mediated Apoptosis

Several N-substituted cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis. A key mechanism is the activation of the intrinsic caspase pathway. The binding of the compound to a specific cellular target, or the induction of cellular stress, leads to the release of cytochrome c from the mitochondria. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of 2-Cyano-N-hexylacetamide as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-hexylacetamide is a versatile bifunctional organic compound possessing both a reactive nitrile group and an amide functionality. This unique structural arrangement makes it a valuable precursor in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. The presence of an active methylene group flanked by the electron-withdrawing cyano and carbonyl groups imparts a high degree of reactivity, enabling its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-cyano-N-hexylacetamide and its close analogs as a precursor in the synthesis of valuable organic molecules.

Synthesis of 2-Cyano-N-alkylacetamides

The most common and straightforward method for the synthesis of 2-cyano-N-alkylacetamides, including the N-hexyl derivative, is the condensation of an alkylamine with a cyanoacetic acid ester, typically ethyl cyanoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

General Synthetic Pathway:

The reaction involves the direct condensation of hexylamine with ethyl cyanoacetate. This can be carried out under various conditions, including thermal heating or microwave irradiation, and sometimes in the presence of a base or a Lewis acid catalyst to enhance the reaction rate.[1][2]

Experimental Protocol (General procedure for N-alkyl cyanoacetamides):

A mixture of an appropriate primary amine (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration and washed with diethyl ether and ethanol to afford the desired N-alkyl-2-cyanoacetamide.[1][2] Yields for various N-alkyl cyanoacetamides are generally in the range of 53-75%.[1]

| R Group | Reaction Conditions | Yield (%) | Reference |

| Various substituted anilines | Reflux, 2h | 53-75 | [1][2] |

Key Synthetic Applications

The reactivity of the active methylene group in 2-cyano-N-hexylacetamide makes it a valuable building block for a variety of important chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. 2-Cyano-N-hexylacetamide readily undergoes condensation with aldehydes and ketones, typically in the presence of a basic catalyst such as piperidine or an ammonium salt, to form α,β-unsaturated cyanoacrylamides.[3][4] These products are themselves versatile intermediates for further synthetic elaborations, including Michael additions and cycloadditions.

General Reaction Pathway:

Experimental Protocol (General procedure using microwave irradiation):

A mixture of an aromatic aldehyde (4 mmol), 2-cyanoacetamide (4 mmol), and ammonium acetate (10 mg) is placed in a porcelain dish and mixed thoroughly. The dish is then subjected to microwave irradiation (e.g., 160 W for 40 seconds). The reaction progress is monitored by TLC. The crude product can be purified by recrystallization.[3][4]

| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | Ammonium acetate | Microwave (160W, 40s) | 98.6 | [4] |

| 4-Ethoxybenzaldehyde | Ammonium acetate | Microwave | 94.0 | [4] |

| 4-Nitrobenzaldehyde | Ammonium acetate | Microwave | 99.1 | [4] |

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. 2-Cyano-N-hexylacetamide can react with a ketone or aldehyde and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to yield a 2-amino-3-carboxamidothiophene derivative. These thiophene compounds are important scaffolds in medicinal chemistry.[3][5]

General Reaction Pathway:

Experimental Protocol (General procedure):

A mixture of the ketone or aldehyde (1 equivalent), the N-alkyl cyanoacetamide (1 equivalent), elemental sulfur (1.1 equivalents), and a base such as morpholine (1.1 equivalents) in a solvent like ethanol or methanol is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.[3]

| Carbonyl Compound | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Morpholine | Methanol | 85-95 (for analogous reactions) | [3] |

| Acetone | Morpholine | Methanol | (Varies) | [3] |

Synthesis of 3-Cyano-2-pyridones

2-Cyano-N-hexylacetamide is a key precursor for the synthesis of 3-cyano-2-pyridone derivatives. These heterocyclic compounds are prevalent in many biologically active molecules. The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium hydroxide.[1][2][6]

General Reaction Pathway:

Experimental Protocol (General procedure for N-alkyl-3-cyano-2-pyridones):

A mixture of the N-alkyl-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide in ethanol (10 mL) is stirred and refluxed at 80 °C for 4 hours. The reaction is monitored by TLC. After cooling, the precipitate is collected by filtration and washed with ethanol to give the desired 3-cyano-2-pyridone derivative.[1][2]

| N-Alkyl Group | 1,3-Dicarbonyl | Base | Yield (%) | Reference |

| Substituted anilines | Acetylacetone | KOH | 61-79 | [1][2] |

Physicochemical and Spectroscopic Data

Detailed experimental data for 2-cyano-N-hexylacetamide is not extensively reported. However, data for analogous N-alkyl and N-cycloalkyl cyanoacetamides can provide valuable reference points.

Physical Properties (Analogous Compounds)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 119-121 | |

| 2-Cyano-N-methylacetamide | C₄H₆N₂O | 98.10 | - | [7] |

| 2-Cyano-N,N-diethylacetamide | C₇H₁₂N₂O | 140.18 | - | [8] |

| 2-Cyano-N-cyclohexylacetamide | C₉H₁₄N₂O | 166.22 | - | [9] |

Spectroscopic Data (Characteristic Peaks for N-Alkyl Cyanoacetamides)

Spectroscopic analysis is crucial for the characterization of 2-cyano-N-hexylacetamide and its derivatives.

-

Infrared (IR) Spectroscopy:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

-CH₂- (active methylene): A singlet typically appears around 3.56–3.62 ppm.[1]

-

N-H: A broad singlet can be observed between 7.90–7.95 ppm.[1]

-

Hexyl group protons: A series of multiplets corresponding to the -CH₂- and -CH₃ groups of the hexyl chain would be expected in the upfield region (approx. 0.8-3.3 ppm).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

C≡N: The nitrile carbon typically resonates around 115-117 ppm.[10]

-

C=O: The amide carbonyl carbon is expected in the range of 160-168 ppm.[10]

-

-CH₂- (active methylene): The active methylene carbon signal appears around 25-27 ppm.

-

Hexyl group carbons: Signals for the carbons of the hexyl chain would be observed in the upfield region.

-

-

Mass Spectrometry: The molecular ion peak (M+) for 2-cyano-N-hexylacetamide would be expected at m/z = 168. Fragmentation patterns would likely involve cleavage of the hexyl chain and loss of the cyano and amide functionalities.

Conclusion

2-Cyano-N-hexylacetamide, as a representative of the N-alkyl cyanoacetamide class of compounds, is a highly valuable and versatile precursor in organic synthesis. Its ability to readily undergo Knoevenagel condensations, Gewald reactions, and cyclizations to form pyridones provides synthetic chemists with efficient routes to a wide array of heterocyclic compounds. These products are often scaffolds for the development of new pharmaceutical agents and other functional materials. The straightforward synthesis of 2-cyano-N-hexylacetamide and its predictable reactivity make it an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity in other multicomponent reactions and its use in the synthesis of novel, complex molecular architectures remains a promising area of research.

References

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Cyano-N-hexylacetamide and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, biological activities, and experimental evaluation of 2-cyano-N-hexylacetamide and its structural analogs. While specific data for 2-cyano-N-hexylacetamide is limited in publicly available literature, this review extrapolates from the rich body of research on its N-substituted cyanoacetamide analogs to provide a thorough understanding of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Synthesis

The synthesis of 2-cyano-N-alkylacetamides, including the target compound 2-cyano-N-hexylacetamide, is typically achieved through the amidation of an activated cyanoacetic acid derivative with the corresponding amine. A common and efficient method involves the reaction of an alkyl cyanoacetate, such as ethyl cyanoacetate, with the desired primary amine.

A general synthetic pathway involves the nucleophilic acyl substitution of an amine with an alkyl cyanoacetate. This reaction can be carried out under neat conditions or in a suitable solvent.[1] For instance, the synthesis of 2-cyano-N-cyclohexylacetamide has been reported by reacting ethyl cyanoacetate with cyclohexylamine.[2]

A variety of synthetic approaches for cyanoacetamide derivatives have been reviewed, highlighting their versatility as precursors for a wide range of heterocyclic compounds.[1] These methods include reactions of amines with alkyl cyanoacetates, cyanoacetic acid, or 3-oxopropanenitriles under various conditions.[1]

General Experimental Protocol for Synthesis of N-Alkyl-2-cyanoacetamides

This protocol describes a general method for the synthesis of N-alkyl-2-cyanoacetamides, which can be adapted for the preparation of 2-cyano-N-hexylacetamide.

Materials:

-

Ethyl cyanoacetate

-

Hexylamine (or other primary amine)

-

Ethanol (optional, as solvent)

-

Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, heating mantle/oil bath)

-

Apparatus for work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography column)

Procedure:

-

In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent) and hexylamine (1.0-1.2 equivalents). The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent (if used) and any excess amine under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-hexyl-2-cyanoacetamide.

Biological Activities and Therapeutic Potential

2-Cyanoacetamide and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Key therapeutic areas where these compounds have shown promise include anticonvulsant, enzyme inhibitory, anticancer, and antimicrobial applications.

Anticonvulsant Activity

N-substituted acetamide and aminoacetamide derivatives have been investigated for their anticonvulsant properties.[3] Studies on N-benzylcyanoacetamides have shown that substitution on the amide nitrogen can significantly influence anticonvulsant activity and toxicity.[4] While specific data for 2-cyano-N-hexylacetamide is not available, the general class of N-substituted 2-aminoacetamides has demonstrated efficacy against tonic seizures in animal models.[3] Some of the most potent compounds in this class contain bicyclic groups, suggesting that lipophilicity and steric factors at the N-substituent play a crucial role in their activity.[3]

Table 1: Anticonvulsant Activity of Selected N-Substituted Acetamide Analogs

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| N-(tetralinyl)aminoacetamide analog | Mouse | Maximal Electroshock (MES) | >10, <100 | [3] |

| N-(indanyl)aminoacetamide analog | Mouse | Maximal Electroshock (MES) | >10, <100 | [3] |

| N-benzylcyanoacetamide | Mouse | Not specified | Active | [4] |

Enzyme Inhibition

Cholinesterase inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's disease.[5][6] The 2-cyanoacetamide scaffold has been explored for the development of cholinesterase inhibitors. While specific data on N-hexyl-2-cyanoacetamide is lacking, the general class of cyanoacetamide derivatives has been investigated for this activity.

Urease inhibitors have applications in both medicine, to treat infections by urease-producing bacteria, and in agriculture to prevent the loss of urea-based fertilizers.[7][8] Cyanoacetamide derivatives have been identified as urease inhibitors.[7] For example, certain cyanoacetamide derivatives have shown good to excellent urease inhibition activity, with some compounds exhibiting IC₅₀ values comparable to the standard inhibitor thiourea.

Table 2: Urease Inhibitory Activity of Selected Cyanoacetamide Analogs

| Compound | Enzyme Source | IC₅₀ (µg/mL) | Reference |

| Cyanoacetamide derivative 15 | Jack Bean Urease | ~17.34 | |

| Cyanoacetamide derivative 19 | Jack Bean Urease | ~36.75 | |

| Thiourea (Standard) | Jack Bean Urease | ~27.5 |

Anticancer Activity

The 2-cyanoacetamide moiety is present in various compounds with demonstrated anticancer activity.[9][10] N-hetaryl-2-cyanoacetamide derivatives, for instance, have shown significant cytotoxicity against various human cancer cell lines, including breast, liver, colon, prostate, and cervix cancer cells.[9][10] The mechanism of action for some of these compounds involves the induction of apoptosis.[9]

Table 3: Cytotoxicity of Selected N-Substituted Cyanoacetamide Analogs against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 11 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) | PC3 | Prostate | Active | [9][10] |

| Compound 12 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) | HepG2 | Liver | Active | [9][10] |

| Phenothiazine based cyanoacetamide 6c | AsPC1 | Pancreatic | Significant Activity | [11] |

| Phenothiazine based cyanoacetamide 6c | SW1990 | Pancreatic | Significant Activity | [11] |

Antimicrobial Activity

Cyanoacetamide derivatives have also been investigated for their antimicrobial properties. For example, novel unsaturated 2-cyanoacetamide derivatives have shown in vitro antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria.[12] A study on a photoactive compound containing an N-hexyl substituent demonstrated bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a Minimum Inhibitory Concentration (MIC) of 12.5 µM for the MRSA strain.[13]

Table 4: Antimicrobial Activity of a Selected N-Hexyl Substituted Analog

| Compound | Microorganism | Activity | MIC (µM) | Reference |

| N-hexyl substituted dithienopyrrole derivative | S. aureus (MRSA, ATCC 43300) | Bactericidal | 12.5 | [13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-cyanoacetamide analogs.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

Principle: The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.

Procedure:

-

Animals: Male Swiss albino mice are typically used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.

-

Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

Urease Inhibition Assay

Principle: The inhibitory activity of compounds against urease is determined by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea. The indophenol method is a common colorimetric assay for this purpose.

Procedure:

-

Reagents:

-

Jack bean urease solution

-

Urea solution (substrate)

-

Phosphate buffer (e.g., pH 7.0)

-

Test compound solutions at various concentrations

-

Phenol reagent (phenol and sodium nitroprusside)

-

Alkali reagent (sodium hydroxide and sodium hypochlorite)

-

-

Assay in 96-well plate:

-

Add a small volume of the test compound solution to the wells.

-

Add the urease enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the urea substrate solution.

-

Incubate for a specific time (e.g., 15 minutes).

-

Stop the reaction and develop the color by adding the phenol and alkali reagents.

-

Incubate for color development.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anticancer Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formazan crystals to form.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

The 2-cyanoacetamide scaffold represents a versatile and promising starting point for the development of new therapeutic agents with a wide range of biological activities. While direct experimental data on 2-cyano-N-hexylacetamide is currently limited, the extensive research on its analogs provides a strong foundation for predicting its potential bioactivities and guiding future research. The synthetic accessibility of N-substituted 2-cyanoacetamides, coupled with their demonstrated anticonvulsant, enzyme inhibitory, anticancer, and antimicrobial properties, makes this class of compounds a compelling area for further investigation in drug discovery programs. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of 2-cyano-N-hexylacetamide and its novel analogs. Future studies should focus on the systematic exploration of the structure-activity relationships of N-alkyl-2-cyanoacetamides to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of alkyl-substituted N-benzylcyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 7. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

safety and handling precautions for 2-cyano-N-hexylacetamide

An In-depth Technical Guide to the Safety and Handling of 2-cyano-N-hexylacetamide and its Analogs

Disclaimer: This document provides a technical guide on the . Due to the limited availability of specific data for this compound, the information presented herein is largely extrapolated from safety data sheets (SDS) and toxicological information for structurally similar compounds, including 2-cyano-N-cyclohexylacetamide, 2-cyano-N-methylacetamide, 2-cyano-N,N-diethylacetamide, and the parent compound, 2-cyanoacetamide. Researchers should handle 2-cyano-N-hexylacetamide with the precautions outlined in this guide, recognizing that the actual hazards may vary.

Hazard Identification

Based on analogous compounds, 2-cyano-N-hexylacetamide is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin, eye, and respiratory irritation.[3][4]

GHS Classification (Anticipated)

The following table summarizes the likely GHS classifications for 2-cyano-N-hexylacetamide based on data for analogous N-substituted cyanoacetamides.

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Compiled from information on 2-cyano-N-methylacetamide, 2-cyano-N,N-diethylacetamide, and 2-cyanoacetamide.[1][2][4][5]

GHS Label Elements (Anticipated)

-

Pictogram:

-

Signal Word: Warning

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product.[1][4] |

| P271 | Use only outdoors or in a well-ventilated area.[1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| P330 | Rinse mouth.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][6] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][6] |

Source: Compiled from safety data sheets for various cyanoacetamide derivatives.[1][4][6]

Physical and Chemical Properties

The following table summarizes available quantitative data for compounds structurally related to 2-cyano-N-hexylacetamide.

| Property | 2-Cyanoacetamide | 2-Cyano-N-methylacetamide | 2-Cyano-N,N-diethylacetamide |

| CAS Number | 107-91-5 | 6330-25-2 | 26391-06-0 |

| Molecular Formula | C₃H₄N₂O | C₄H₆N₂O | C₇H₁₂N₂O |

| Molecular Weight | 84.08 g/mol | 98.10 g/mol [5] | 140.18 g/mol |

| Melting Point | 119 - 121 °C | Not Available | Not Available |

| Flash Point | 215 °C (closed cup) | Not Available | Not Available |

Source: Compiled from various chemical databases and safety data sheets.[1][2][5][7]

Experimental Protocols

General Safe Handling Protocol for N-Substituted Cyanoacetamides

This protocol outlines the essential steps for safely handling 2-cyano-N-hexylacetamide and its analogs in a research setting.

1. Engineering Controls:

- Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

- Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]

2. Personal Protective Equipment (PPE):

- Gloves: Wear chemically resistant gloves (e.g., nitrile).

- Eye Protection: Use chemical safety goggles or a face shield.[9]

- Lab Coat: A flame-resistant lab coat is mandatory.

- Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[4]

3. Weighing and Aliquoting:

- Perform all weighing and transfer operations within the chemical fume hood.

- Use a spatula for solid transfers to minimize dust generation.

- Keep the container tightly closed when not in use.[3]

4. Dissolution and Reaction Setup:

- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

- Ensure all glassware is properly secured.

- Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]

5. Post-Handling Procedures:

- Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

- Decontaminate all work surfaces and equipment.

- Dispose of contaminated waste in a designated hazardous waste container.[6]

Visualized Workflows and Relationships

Caption: A flowchart illustrating the standard operating procedure for the safe handling of 2-cyano-N-hexylacetamide.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[10] Wear appropriate PPE, including respiratory protection, gloves, and eye protection. Avoid dust formation.[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3][10]

-

Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.

Caption: A decision tree for responding to an accidental exposure or spill involving 2-cyano-N-hexylacetamide.

Disposal Considerations

Dispose of 2-cyano-N-hexylacetamide and any contaminated materials in accordance with local, state, and federal regulations.[6] The material should be treated as hazardous waste and disposed of through a licensed contractor. Do not allow the chemical to enter drains or the environment.[10]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

Application Note and Protocol: Detailed Synthesis of 2-cyano-N-hexylacetamide

Abstract

This document provides a detailed protocol for the synthesis of 2-cyano-N-hexylacetamide, a valuable intermediate in organic synthesis. The primary method outlined is the amidation of ethyl cyanoacetate with hexylamine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and chemical synthesis.

Introduction

2-cyano-N-hexylacetamide belongs to the class of N-substituted cyanoacetamides, which are versatile building blocks in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the reactive methylene group, the nitrile, and the amide functionality makes it a key precursor for a range of chemical transformations. This protocol details a reliable and straightforward method for its preparation.

Reaction Scheme

The synthesis of 2-cyano-N-hexylacetamide is achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with hexylamine. The lone pair of the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and ethanol as a byproduct.

Chemical Equation: NC-CH₂-COOEt + CH₃(CH₂)₅NH₂ → NC-CH₂-CONH-(CH₂)₅CH₃ + EtOH

Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted cyanoacetamides from the reaction of amines with ethyl cyanoacetate.[1][2]

3.1. Materials and Reagents

-

Ethyl cyanoacetate (≥98%)

-

Hexylamine (≥99%)

-

Ethanol (anhydrous)

-

Toluene

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

3.2. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.0 eq).

-

Reagent Addition: Add hexylamine (1.1 eq) dropwise to the flask at room temperature with vigorous stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80-90 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol formed during the reaction and any excess hexylamine are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 2-cyano-N-hexylacetamide as a solid.

-

Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-cyano-N-hexylacetamide.

| Parameter | Value |

| Reactants | |

| Ethyl Cyanoacetate | 1.0 eq |

| Hexylamine | 1.1 eq |

| Reaction Conditions | |

| Solvent | None (neat) or Ethanol |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Product | |

| Product Name | 2-cyano-N-hexylacetamide |

| Theoretical Yield | Calculated based on limiting reagent |

| Expected Appearance | White to off-white solid |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis protocol.

Caption: Workflow for the synthesis of 2-cyano-N-hexylacetamide.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hexylamine is corrosive and flammable; handle with care.

-

Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

Characterization

The final product should be characterized by standard analytical techniques such as:

-

Melting Point: To determine the purity of the compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, N-H).

-

Mass Spectrometry: To determine the molecular weight.

Conclusion